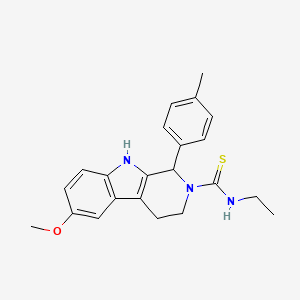
N-ethyl-6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ETHYL-6-METHOXY-1-(4-METHYLPHENYL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOTHIOAMIDE is a synthetic organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic applications in neurology and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ETHYL-6-METHOXY-1-(4-METHYLPHENYL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Functionalization: Introduction of the ethyl, methoxy, and methylphenyl groups through various substitution reactions.
Carbothioamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-ETHYL-6-METHOXY-1-(4-METHYLPHENYL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders or cancer.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-ETHYL-6-METHOXY-1-(4-METHYLPHENYL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOTHIOAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine, with additional pharmacological effects.
Tetrahydro-beta-carboline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N~2~-ETHYL-6-METHOXY-1-(4-METHYLPHENYL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLINE-2-CARBOTHIOAMIDE is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.
Properties
Molecular Formula |
C22H25N3OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-ethyl-6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioamide |
InChI |
InChI=1S/C22H25N3OS/c1-4-23-22(27)25-12-11-17-18-13-16(26-3)9-10-19(18)24-20(17)21(25)15-7-5-14(2)6-8-15/h5-10,13,21,24H,4,11-12H2,1-3H3,(H,23,27) |
InChI Key |
BXKAVOOZSNMUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCC2=C(C1C3=CC=C(C=C3)C)NC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















